molecular formula C13H19NO10 B13418683 methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-aminooxyoxane-2-carboxylate

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-aminooxyoxane-2-carboxylate

Cat. No.: B13418683
M. Wt: 349.29 g/mol
InChI Key: MTKPYIDVPMCFJL-OBBGECFZSA-N
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Description

Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-aminooxyoxane-2-carboxylate is a complex organic compound with a molecular formula of C15H21NO10. This compound is characterized by its multiple acetoxy groups and an aminooxy group attached to an oxane ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-aminooxyoxane-2-carboxylate typically involves the acetylation of a precursor compound. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process. The precursor compound is first prepared through a series of reactions, including protection and deprotection steps to ensure the selective modification of functional groups. The final acetylation step is carried out in large reactors with precise control over reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-aminooxyoxane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the acetoxy groups to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-aminooxyoxane-2-carboxylate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-aminooxyoxane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and affect cellular processes. The acetoxy groups enhance the compound’s stability and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[(3-azidopropyl)carbamoyl]-4-(hydroxymethyl)phenoxy}oxane-2-carboxylate
  • Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{4-[(2S)-7-[(tert-butyldimethylsilyl)oxy]-4-methyl-2-{4-[2-(piperidin-1-yl)ethoxy]phenyl}-2H-chromen-3-yl]phenoxy}oxane-2-carboxylate
  • Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-(2-amino-3-cyanophenoxy)oxane-2-carboxylate

Uniqueness

Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-aminooxyoxane-2-carboxylate is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aminooxy group differentiates it from other similar compounds, providing unique opportunities for chemical modifications and biological interactions.

Properties

Molecular Formula

C13H19NO10

Molecular Weight

349.29 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-aminooxyoxane-2-carboxylate

InChI

InChI=1S/C13H19NO10/c1-5(15)20-8-9(21-6(2)16)11(22-7(3)17)13(24-14)23-10(8)12(18)19-4/h8-11,13H,14H2,1-4H3/t8-,9-,10-,11+,13-/m0/s1

InChI Key

MTKPYIDVPMCFJL-OBBGECFZSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)ON)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)ON)C(=O)OC)OC(=O)C

Origin of Product

United States

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